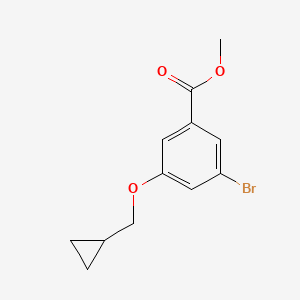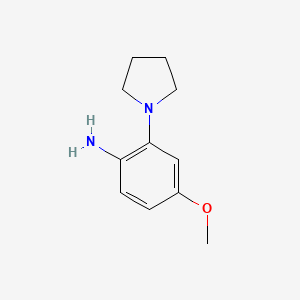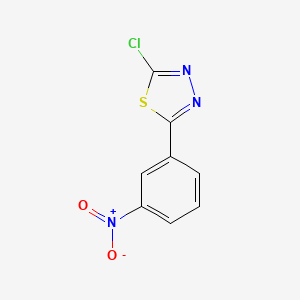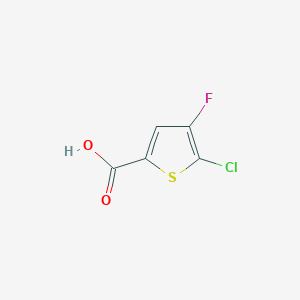
4-(2-Cyclohexylethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Cyclohexylethyl)benzoic acid is an organic compound with the molecular formula C15H20O2. It consists of a benzoic acid moiety substituted with a cyclohexylethyl group at the para position. This compound is part of the benzoic acid derivatives family, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclohexylethyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzoic acid with cyclohexylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of cyclohexylethyl is coupled with a halogenated benzoic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound often employs large-scale Friedel-Crafts alkylation due to its cost-effectiveness and scalability. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through recrystallization or distillation.
化学反応の分析
Types of Reactions
4-(2-Cyclohexylethyl)benzoic acid undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in basic conditions followed by acidic workup.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3 and H2SO4, halogenation with Br2 or Cl2 in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of cyclohexylcarboxylic acid.
Reduction: Formation of 4-(2-Cyclohexylethyl)benzyl alcohol.
Substitution: Formation of nitro, sulfo, or halogenated derivatives of this compound.
科学的研究の応用
4-(2-Cyclohexylethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized derivatives.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 4-(2-Cyclohexylethyl)benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. For example, benzoic acid derivatives are known to inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
類似化合物との比較
Similar Compounds
Benzoic acid: The parent compound, widely used as a food preservative and in the synthesis of various chemicals.
Cyclohexylbenzoic acid: Similar structure but with different substitution patterns, leading to variations in chemical and physical properties.
Phenylacetic acid: Another aromatic carboxylic acid with different biological and chemical properties.
Uniqueness
4-(2-Cyclohexylethyl)benzoic acid is unique due to the presence of the cyclohexylethyl group, which imparts distinct steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C15H20O2 |
|---|---|
分子量 |
232.32 g/mol |
IUPAC名 |
4-(2-cyclohexylethyl)benzoic acid |
InChI |
InChI=1S/C15H20O2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h8-12H,1-7H2,(H,16,17) |
InChIキー |
JMBOQHWBAWHFKS-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CCC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[1-(5-Bromo-2-nitrophenyl)piperidin-4-yl]methanamine](/img/structure/B12075977.png)


![N-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12075990.png)

